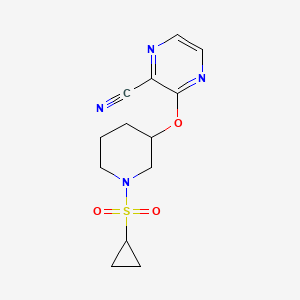

![molecular formula C13H14ClF3N2O2 B2732401 Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate CAS No. 321430-51-7](/img/structure/B2732401.png)

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

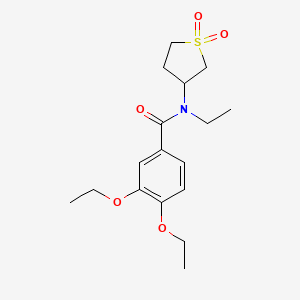

Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are majorly used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves various reactions . For instance, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to contribute to their biological activities . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are considered important .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and varied . One example is the cyclocondensation reaction using a trifluoromethyl-containing compound .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Scientific Research Applications

Glycine Transporter Inhibition

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate demonstrates potential as a glycine transporter 1 (GlyT1) inhibitor. Research has identified structurally diverse compounds that exhibit potent GlyT1 inhibitory activity. Such compounds, including variants of the mentioned chemical, display favorable pharmacokinetic profiles and can increase the concentration of glycine in cerebrospinal fluid, indicating their potential application in central nervous system (CNS) disorders (Yamamoto et al., 2016).

Synthesis of Trifluoromethyl-substituted Compounds

The chemical has been utilized in the synthesis of trifluoromethyl-substituted compounds. Such syntheses often involve complex organic chemistry techniques like azirine ring expansion strategies, leading to various biologically active compounds. These processes demonstrate the compound's versatility in medicinal chemistry and drug development (Khlebnikov et al., 2018).

Crystal Structure Analysis

Studies have been conducted to understand the crystal structures of trifluoromethyl-substituted compounds, including those similar to this compound. These studies provide insights into molecular interactions, dihedral angles, and bonding patterns, which are crucial for drug design and material science applications (Li et al., 2005).

Aurora Kinase Inhibition

Compounds structurally similar to this compound have been explored as Aurora kinase inhibitors. These inhibitors have potential applications in cancer therapy, as they can impede the function of enzymes crucial for cell division (ロバート ヘンリー,ジェームズ, 2006).

Conformational Analysis

The compound and its derivatives have been subjected to conformational analysis to understand their molecular geometry, which is essential in drug design and development. Such analyses include NMR studies and computational methods to determine the most stable conformations of these molecules (Ribet et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3N2O2/c1-21-12(20)8-2-4-19(5-3-8)11-10(14)6-9(7-18-11)13(15,16)17/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZYNBIWLJAKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2732319.png)

![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)

![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)